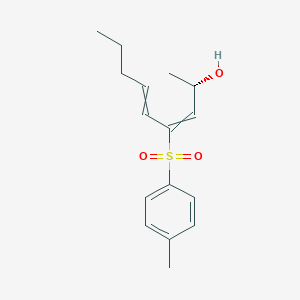
(2S)-4-(4-Methylbenzene-1-sulfonyl)nona-3,5-dien-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-(4-Methylbenzene-1-sulfonyl)nona-3,5-dien-2-ol is an organic compound that features a sulfonyl group attached to a nonadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(4-Methylbenzene-1-sulfonyl)nona-3,5-dien-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzenesulfonyl chloride and a suitable nonadiene precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the sulfonylation reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-4-(4-Methylbenzene-1-sulfonyl)nona-3,5-dien-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S)-4-(4-Methylbenzene-1-sulfonyl)nona-3,5-dien-2-ol involves its interaction with specific molecular targets and pathways. For example, the sulfonyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-4-(4-Methylbenzene-1-sulfonyl)octa-3,5-dien-2-ol: A similar compound with one less carbon in the backbone.
(2S)-4-(4-Methylbenzene-1-sulfonyl)deca-3,5-dien-2-ol: A similar compound with one more carbon in the backbone.
Uniqueness
(2S)-4-(4-Methylbenzene-1-sulfonyl)nona-3,5-dien-2-ol is unique due to its specific structure, which may confer distinct chemical and biological properties compared to its analogs. The presence of the sulfonyl group and the nonadiene backbone can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
679813-51-5 |
|---|---|
Fórmula molecular |
C16H22O3S |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(2S)-4-(4-methylphenyl)sulfonylnona-3,5-dien-2-ol |
InChI |
InChI=1S/C16H22O3S/c1-4-5-6-7-16(12-14(3)17)20(18,19)15-10-8-13(2)9-11-15/h6-12,14,17H,4-5H2,1-3H3/t14-/m0/s1 |
Clave InChI |
XANTZUXKIVJDPU-AWEZNQCLSA-N |
SMILES isomérico |
CCCC=CC(=C[C@H](C)O)S(=O)(=O)C1=CC=C(C=C1)C |
SMILES canónico |
CCCC=CC(=CC(C)O)S(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


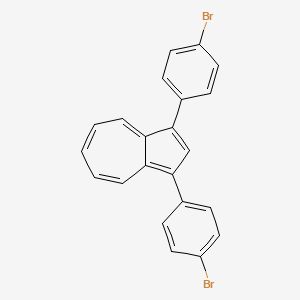
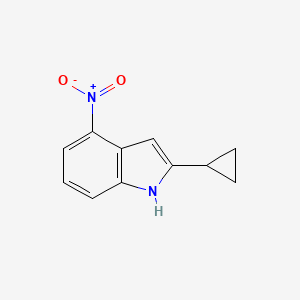
![[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12530634.png)
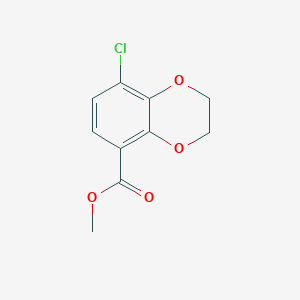
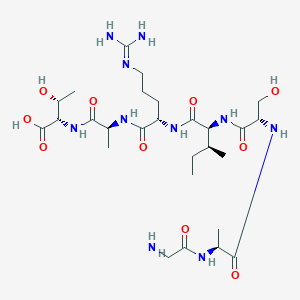

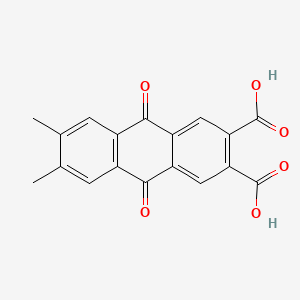
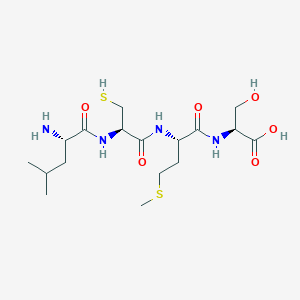
![2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol](/img/structure/B12530687.png)
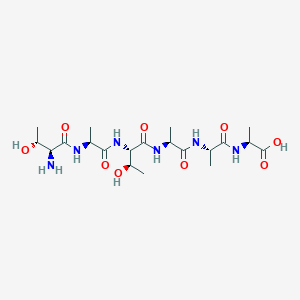
![2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-2-YL)pyrimidine](/img/structure/B12530707.png)
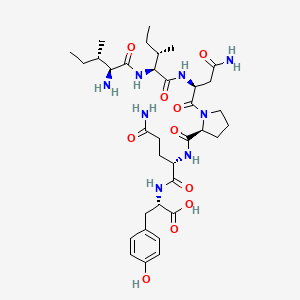
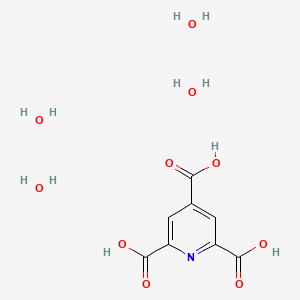
![[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene](/img/structure/B12530717.png)
